Fluoruro de bismuto

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

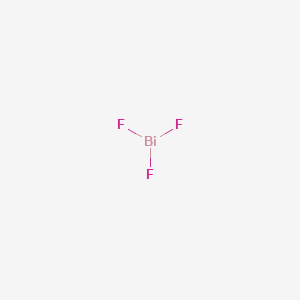

Bismuth fluoride, also known as bismuth trifluoride, is a chemical compound with the formula BiF₃. It is composed of bismuth and fluoride ions, with bismuth in its +3 oxidation state. Bismuth fluoride appears as a gray-white powder and is insoluble in water . This compound is notable for its applications in various scientific fields due to its unique properties.

Aplicaciones Científicas De Investigación

Bismuth fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other bismuth compounds.

Biology and Medicine: Bismuth-based compounds, including bismuth fluoride, are explored for their antimicrobial properties and potential use in treating infections.

Industry: Bismuth fluoride is used in the production of fluoride shuttle batteries due to its high theoretical specific capacity.

Mecanismo De Acción

Target of Action

Bismuth fluoride, also known as Bismuth(III) fluoride, is a compound that primarily targets fluoride ions . It exhibits Lewis acidity, which allows it to interact with various proteins and enzymes, thereby affecting their function .

Mode of Action

The interaction of Bismuth fluoride with its targets involves the formation of a high-valent Bi(V) intermediate . This process results in the coupling of the individual F atom with the exocyclic aryl group . The increase of steric bulk increases rather than decreases the Lewis acidity .

Biochemical Pathways

Proteomic analysis of bismuth-containing drugs has revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (tca), were significantly inhibited upon treatment with bismuth-based drugs .

Result of Action

The result of Bismuth fluoride’s action is the formation of a new Bi-F-Bi structural motif, which shows a shallow potential energy surface with at least two local minima upon bending . This leads to changes in the function of targeted proteins and enzymes, potentially affecting various biological processes .

Action Environment

The action of Bismuth fluoride can be influenced by environmental factors. For instance, the size of NaBiF4 nanoparticles, a type of bismuth-based nanoparticle, can be easily tuned by changing the doping levels of Gd3+ ions . This suggests that the efficacy and stability of Bismuth fluoride could be affected by the presence of other ions or compounds in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bismuth fluoride can be synthesized through several methods:

- One common method involves reacting bismuth(III) oxide with hydrofluoric acid. The reaction proceeds as follows:

Reaction with Hydrofluoric Acid: Bi2O3+6HF→2BiF3+3H2O

Another method involves the direct reaction of bismuth with fluorine gas:Direct Fluorination: 2Bi+3F2→2BiF3

Industrial Production Methods: Industrial production of bismuth fluoride typically involves the direct fluorination method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: Bismuth fluoride undergoes various chemical reactions, including:

- Bismuth fluoride can be oxidized to form bismuth pentafluoride:

Oxidation: 2BiF3+F2→2BiF5

Reduction: It can be reduced by strong reducing agents to form elemental bismuth.

Substitution: Bismuth fluoride can react with other halides to form mixed halides.

Common Reagents and Conditions:

Oxidation: Fluorine gas is commonly used as the oxidizing agent.

Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.

Substitution: Halide exchange reactions often involve reagents like chlorine or bromine.

Major Products:

Oxidation: Bismuth pentafluoride (BiF₅)

Reduction: Elemental bismuth

Substitution: Mixed halides such as bismuth chloride fluoride (BiClF₂)

Comparación Con Compuestos Similares

Bismuth fluoride can be compared with other bismuth halides such as bismuth chloride (BiCl₃), bismuth bromide (BiBr₃), and bismuth iodide (BiI₃):

Bismuth Chloride: Similar to bismuth fluoride, bismuth chloride is used in various chemical reactions and has applications in organic synthesis.

Bismuth Bromide: This compound is less commonly used but shares similar properties with bismuth fluoride.

Bismuth Iodide: Bismuth iodide is used in the synthesis of other bismuth compounds and has applications in materials science.

Uniqueness of Bismuth Fluoride: Bismuth fluoride is unique due to its high stability and specific applications in advanced battery technologies and luminescent materials .

Propiedades

Número CAS |

7787-61-3 |

|---|---|

Fórmula molecular |

BiF3 |

Peso molecular |

265.97561 g/mol |

Nombre IUPAC |

bismuth;trifluoride |

InChI |

InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 |

Clave InChI |

BRCWHGIUHLWZBK-UHFFFAOYSA-K |

SMILES |

F[Bi](F)F |

SMILES canónico |

[F-].[F-].[F-].[Bi+3] |

Key on ui other cas no. |

7787-61-3 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.